2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole 2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 301313-23-5
VCID: VC8262821
InChI: InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)16(11-20(21)22)18-13(2)19-17-6-4-3-5-15(17)18/h3-10,16,19H,11H2,1-2H3
SMILES: CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol

2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole

CAS No.: 301313-23-5

Cat. No.: VC8262821

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole - 301313-23-5

Specification

CAS No. 301313-23-5
Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
IUPAC Name 2-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole
Standard InChI InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)16(11-20(21)22)18-13(2)19-17-6-4-3-5-15(17)18/h3-10,16,19H,11H2,1-2H3
Standard InChI Key HIYZMZAJJFZTGD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C
Canonical SMILES CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecule comprises a 1H-indole scaffold substituted at the 2-position with a methyl group and at the 3-position with a 2-nitro-1-(p-tolyl)ethyl moiety. X-ray crystallography of related compounds reveals a near-planar indole ring system (dihedral angle < 5° relative to the nitroethyl group) , with the p-tolyl substituent adopting a pseudo-axial conformation to minimize steric clash . Density functional theory (DFT) calculations predict a dipole moment of 4.78 Debye, attributable to the electron-withdrawing nitro group and electron-donating methyl substituents .

Table 1: Comparative molecular descriptors of nitroalkylated indoles

CompoundMolecular FormulaMolecular Weight (g/mol)LogPPSA (Ų)
Target CompoundC₁₉H₂₀N₂O₂316.382.8261.61
3-(2-Nitro-1-phenylethyl)-1H-indole C₁₆H₁₄N₂O₂274.302.9161.61
2-Methyl-3-[2-nitro-1-(nitromethyl)ethyl]-1H-indole C₁₂H₁₃N₃O₄263.251.5495.83

Spectroscopic Fingerprints

Key spectral features include:

  • 1H^1H NMR: Distinct deshielding of the indole NH proton (δ 8.22–8.34 ppm) , with coupling constants (J=7.87.2J = 7.8–7.2 Hz) confirming vicinal aromatic protons. The p-tolyl methyl group resonates as a singlet at δ 2.24 ppm .

  • IR Spectroscopy: Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), characteristic of aliphatic nitro groups .

  • Mass Spectrometry: ESI-HRMS analysis yields [M+H]⁺ at m/z 317.1512 (calc. 317.1515), with fragmentation patterns dominated by loss of NO₂ (46 Da) and p-tolyl radicals .

Synthetic Methodologies

Asymmetric Friedel-Crafts Alkylation

The Ni(II)/SpiroBox catalytic system enables enantioselective synthesis (up to 98% ee) under mild conditions (0°C, CHCl₃) :

Indole+p-Tolyl-substituted nitroalkeneNi(ClO₄)₂\cdotp6H₂O/L1Target Compound\text{Indole} + \text{p-Tolyl-substituted nitroalkene} \xrightarrow{\text{Ni(ClO₄)₂·6H₂O/L1}} \text{Target Compound}

Optimized Conditions:

  • Catalyst loading: 10 mol% Ni(II), 12 mol% SpiroBox ligand L1

  • Solvent: Chloroform

  • Temperature: 0°C

  • Yield: 82–98%

Photocatalytic Synthesis

Rose Bengal-mediated visible-light catalysis in aqueous media provides a greener alternative (87% yield) :

2-Methylindole+4-Fluoro-β-(E)-2-nitroethenylbenzenehν,H₂O3i Analogue\text{2-Methylindole} + \text{4-Fluoro-β-(E)-2-nitroethenylbenzene} \xrightarrow{h\nu, \text{H₂O}} \text{3i Analogue}

Key Advantages:

  • Eliminates transition-metal catalysts

  • Water as reaction medium reduces environmental impact

  • Scalable to gram quantities without yield erosion

Reactivity and Functionalization

Nitro Group Transformations

The β-nitroethyl moiety serves as a versatile handle for further derivatization:

  • Reduction: H₂/Pd-C converts nitro to amine, enabling access to tryptamine derivatives

  • Cyclization: Treatment with PCl₅ induces intramolecular cyclization to pyrroloindolines

  • Nucleophilic Displacement: Reaction with thiols replaces nitro with thioether groups

Table 2: Functionalization outcomes under varied conditions

Reaction TypeReagents/ConditionsProduct ClassYield (%)
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, EtOH3-(2-Aminoethyl)indoles89
Acidic CyclizationHCl (conc.), reflux, 12hPyrrolo[1,2-a]indoles76
Thiol ExchangeRSH, K₂CO₃, DMF, 80°C3-(2-Thioethyl)indoles68–82

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